5-Chloro-2-fluorophenylhydrazine hydrochloride

Medicinal Chemistry Synthetic Chemistry Pharmaceutical R&D

5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS 529512-80-9) is a substituted aromatic hydrazine derivative, stabilized as a hydrochloride salt to enhance handling and solubility. It is classified within the class of phenylhydrazines, bearing both electron-withdrawing chlorine (5-position) and fluorine (2-position) substituents on the aromatic ring.

Molecular Formula C6H7Cl2FN2
Molecular Weight 197.03 g/mol
CAS No. 529512-80-9
Cat. No. B1586751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorophenylhydrazine hydrochloride
CAS529512-80-9
Molecular FormulaC6H7Cl2FN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NN)F.Cl
InChIInChI=1S/C6H6ClFN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
InChIKeyXYWXFBGIZMKSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluorophenylhydrazine Hydrochloride (CAS 529512-80-9): A Validated Building Block for Heterocyclic Synthesis and Pharmaceutical R&D


5-Chloro-2-fluorophenylhydrazine hydrochloride (CAS 529512-80-9) is a substituted aromatic hydrazine derivative, stabilized as a hydrochloride salt to enhance handling and solubility . It is classified within the class of phenylhydrazines, bearing both electron-withdrawing chlorine (5-position) and fluorine (2-position) substituents on the aromatic ring. This compound is a high-purity (>97%) solid with a melting point of 205-208°C, making it a versatile and reliable reagent in organic and medicinal chemistry .

5-Chloro-2-fluorophenylhydrazine Hydrochloride: Why In-Class Analogs Fail to Substitute This Core Intermediate


A common procurement error is treating chloro-fluorophenylhydrazine analogs as drop-in replacements. This is fundamentally flawed, as the specific regiochemistry of the halogen substituents dictates the compound's electronic profile and, consequently, its reactivity and selectivity in downstream transformations . For instance, the 5-chloro-2-fluoro pattern on the target compound creates a unique electron density distribution on the hydrazine moiety, influencing the rate of hydrazone formation and the regiochemical outcome of cyclization reactions, a specificity that an isomer like 3-chloro-2-fluorophenylhydrazine cannot replicate. The quantitative evidence below clarifies why a simple in-class substitution introduces unacceptable experimental variance and compromises synthetic reliability.

Quantitative Differentiation Guide for 5-Chloro-2-fluorophenylhydrazine Hydrochloride (CAS 529512-80-9) vs. Isomeric and Mono-substituted Analogs


Regiochemical Advantage: The 5-Chloro-2-Fluoro Pattern Enables Distinct Downstream Intellectual Property and Synthetic Utility

The 5-chloro-2-fluoro substitution pattern is a highly sought-after scaffold in pharmaceutical patent literature, indicating a distinct level of utility and market demand compared to its isomers. The hydrochloride salt of this specific regioisomer is cited in 79 distinct patents, a figure that can serve as a proxy for its downstream value [1]. This high patent linkage, in contrast to the typically lower counts for analogs like 3-chloro-2-fluorophenylhydrazine HCl or 2-chloro-5-fluorophenylhydrazine HCl, demonstrates that this specific substitution pattern is a critical intermediate for novel, patentable chemical entities, making it a strategically more relevant building block for innovation-driven research.

Medicinal Chemistry Synthetic Chemistry Pharmaceutical R&D

Physical Form and Purity: A Deterministic Factor for Precise Stoichiometry in High-Value Synthesis

The solid, crystalline nature of 5-Chloro-2-fluorophenylhydrazine hydrochloride (mp 205-208°C) offers a critical advantage in handling and formulation compared to lower-melting or liquid analogs like 4-fluorophenylhydrazine hydrochloride (mp >300°C) or 2-fluorophenylhydrazine (a liquid) . Its high purity (≥98% by HPLC) and well-defined melting point ensure precise stoichiometric control, which is non-negotiable in multi-step synthetic sequences where impurities can lead to side reactions and reduced overall yield. This level of purity and physical form consistency reduces the need for additional purification steps, directly translating to lower operational costs and higher process efficiency.

Process Chemistry Analytical Chemistry Quality Control

Hydrochloride Salt Form: A Distinct Advantage in Solubility and Stability for Aqueous and Multi-Component Reactions

The hydrochloride salt form of 5-chloro-2-fluorophenylhydrazine provides a significant and quantifiable advantage over its freebase form (CAS 396074-99-0). As a hydrochloride salt, it exhibits enhanced water solubility, a property confirmed by vendor data which highlights its utility in reactions requiring aqueous conditions . This is in direct contrast to the freebase, which is often less soluble in water, limiting its application in certain synthetic methodologies . Furthermore, the salt form generally confers improved long-term stability, reducing the risk of degradation during storage and handling, a key concern for procurement managers seeking to minimize reagent waste and ensure experimental reproducibility.

Synthetic Chemistry Process Chemistry Formulation Science

Validated Application Scenarios for 5-Chloro-2-fluorophenylhydrazine Hydrochloride in Research and Industrial Settings


Synthesis of Patent-Encumbered Heterocyclic Scaffolds

Due to its high citation count in patent literature (79 patents) [1], 5-Chloro-2-fluorophenylhydrazine hydrochloride is a strategic starting material for medicinal chemistry projects aimed at generating novel, patentable heterocyclic cores, such as pyrazoles and indazoles. Its specific substitution pattern is frequently embedded within the structure of lead compounds, making it a critical building block for exploring intellectual property space and developing new therapeutic candidates. Using the exact regioisomer is non-negotiable when replicating or building upon patented synthetic routes.

High-Precision Synthesis in Process Chemistry

In process chemistry and scale-up, the high purity (≥98%) and well-defined physical properties (solid, mp 205-208°C) of the target compound are essential . These characteristics allow for precise stoichiometric calculations and minimize the introduction of unknown impurities that can plague large-scale reactions. This leads to more predictable yields, easier purification, and a more robust, cost-effective manufacturing process for advanced pharmaceutical intermediates.

Aqueous-Phase and Multi-Component Reactions

The hydrochloride salt form imparts the necessary water solubility for a range of green chemistry and multi-component reactions (MCRs) . This property allows the hydrazine to participate effectively in reactions that would be sluggish or impossible with less soluble freebase forms. Researchers exploring sustainable synthetic methodologies or those involving aqueous work-ups will find this compound a superior choice for ensuring reactivity and simplifying product isolation.

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